4-chloro-3-cyclopropylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyclopropylaniline hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is commonly used in pharmaceutical testing and research due to its unique structural properties . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-cyclopropylaniline hydrochloride typically involves the reaction of 4-chloroaniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-cyclopropylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyclopropylaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 4-chloro-3-cyclopropylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The chloro and cyclopropyl groups play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloroaniline
- 3-Cyclopropylaniline
- 4-Chloro-3-methylaniline
Uniqueness
4-Chloro-3-cyclopropylaniline hydrochloride is unique due to the presence of both chloro and cyclopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-cyclopropylaniline hydrochloride involves the reaction of 4-chloro-3-cyclopropylbenzaldehyde with aniline followed by hydrochloric acid treatment to form the hydrochloride salt.", "Starting Materials": [ "4-chloro-3-cyclopropylbenzaldehyde", "aniline", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloro-3-cyclopropylbenzaldehyde is reacted with aniline in the presence of a catalyst such as zinc chloride to form 4-chloro-3-cyclopropylaniline.", "Step 2: The resulting 4-chloro-3-cyclopropylaniline is treated with hydrochloric acid to form the hydrochloride salt of the compound, which is the final product." ] } | |
CAS-Nummer |
2694734-21-7 |
Molekularformel |
C9H11Cl2N |
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
4-chloro-3-cyclopropylaniline;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-4-3-7(11)5-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H |
InChI-Schlüssel |
QIEKGAPTCYJPEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=CC(=C2)N)Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.